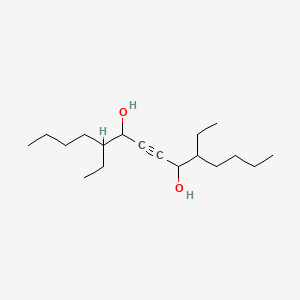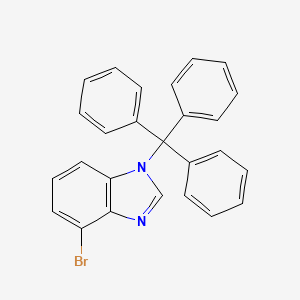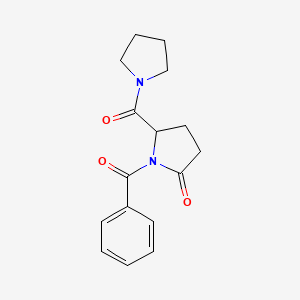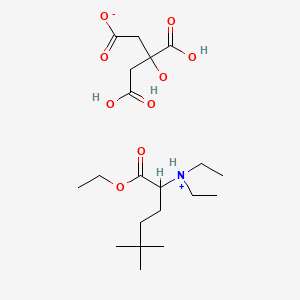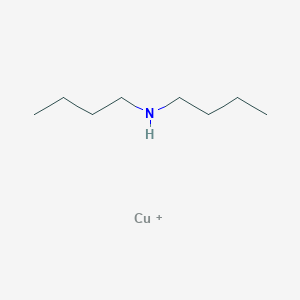![molecular formula C30H57O6S3Sb B13760221 Stibine, tris[[(isooctylthio)acetyl]oxy]- CAS No. 27253-22-1](/img/structure/B13760221.png)
Stibine, tris[[(isooctylthio)acetyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of stibine, tris[[(isooctylthio)acetyl]oxy]- involves the reaction of antimony trioxide (Sb2O3) with isooctyl mercaptoacetate in the presence of a suitable solvent and catalyst. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Stibine, tris[[(isooctylthio)acetyl]oxy]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like oxygen, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Stibine, tris[[(isooctylthio)acetyl]oxy]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of stibine, tris[[(isooctylthio)acetyl]oxy]- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Stibine, tris[[(isooctylthio)acetyl]oxy]- can be compared with other similar compounds, such as:
Triphenylstibine: A compound with three phenyl groups attached to antimony, known for its use in organic synthesis and catalysis.
Stibine oxide: A derivative of stibine with an oxygen atom, used in various chemical reactions and applications.
The uniqueness of stibine, tris[[(isooctylthio)acetyl]oxy]- lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
27253-22-1 |
|---|---|
Molecular Formula |
C30H57O6S3Sb |
Molecular Weight |
731.7 g/mol |
IUPAC Name |
bis[[2-(6-methylheptylsulfanyl)acetyl]oxy]stibanyl 2-(6-methylheptylsulfanyl)acetate |
InChI |
InChI=1S/3C10H20O2S.Sb/c3*1-9(2)6-4-3-5-7-13-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
GZVYQBFTVZVHAI-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCSCC(=O)O[Sb](OC(=O)CSCCCCCC(C)C)OC(=O)CSCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



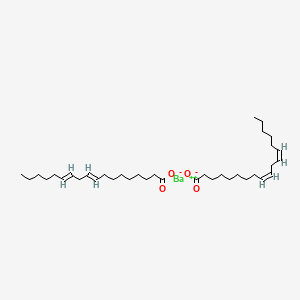
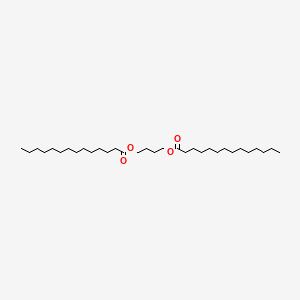

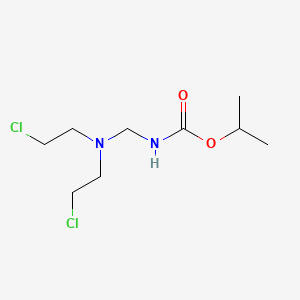
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)
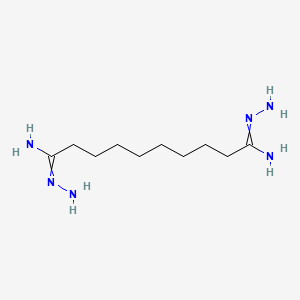

![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
